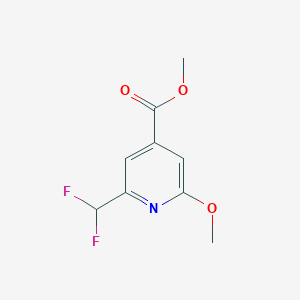

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYVQQAOLNRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate, a heterocyclic compound of interest in contemporary drug discovery and agrochemical research. The strategic incorporation of a difluoromethyl group and a methoxy substituent on the pyridine scaffold suggests a modulation of its metabolic stability, lipophilicity, and binding affinities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of predicted properties, established analytical methodologies for their determination, and expert insights into the rationale behind these experimental choices. The guide emphasizes a self-validating system of protocols to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 1256807-01-8) is a substituted pyridine derivative.[2][3] The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and its functionalization allows for the fine-tuning of its biological activity and pharmacokinetic profile. The presence of the difluoromethyl (-CF2H) group is particularly noteworthy, as it can serve as a bioisostere for other functional groups and influence metabolic stability.[4] This guide will delve into the essential physicochemical characteristics of this molecule, providing both predicted data and detailed experimental protocols for their empirical determination.

Molecular Identity and Structure

The foundational information for this compound is summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1256807-01-8 | [2][3] |

| Molecular Formula | C9H9F2NO3 | [2] |

| Molecular Weight | 217.17 g/mol | [2] |

| Purity | ≥97% (commercially available) | [2] |

| Canonical SMILES | COC1=CC(=C(C=N1)C(F)F)C(=O)OC | N/A |

| InChI Key | N/A | N/A |

Note: Canonical SMILES and InChI Key are generated based on the known structure, as direct database entries were not found in the initial search.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data in publicly accessible literature, quantitative structure-property relationship (QSPR) models and computational algorithms provide valuable estimations for key physicochemical parameters. These predictions are instrumental for initial screening and experimental design.

| Property | Predicted Value | Method/Basis of Prediction |

| Melting Point (°C) | 100 - 120 | Based on structurally similar substituted pyridines and the influence of fluorine and ester groups. |

| Boiling Point (°C) | ~300 - 350 at 760 mmHg | Estimation based on functional group contributions. |

| logP (Octanol/Water) | 1.5 - 2.5 | Based on the lipophilicity of the pyridine core and the contributions of the difluoromethyl, methoxy, and methyl ester groups. |

| pKa | 2.0 - 3.5 | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the difluoromethyl and carboxylate groups. |

| Aqueous Solubility | Low to moderate | Expected to have limited solubility in water due to the aromatic ring and ester functionality, but potentially enhanced by the polarity of the difluoromethyl and methoxy groups. |

Disclaimer: The values presented in this table are predictions and should be confirmed by empirical measurement.

Experimental Determination of Physicochemical Properties

This section outlines detailed, step-by-step methodologies for the experimental validation of the predicted physicochemical properties. The protocols are designed to be self-validating and are grounded in established analytical techniques.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity.[3] A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower heating run (1-2 °C/minute) is conducted, starting approximately 10-15 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6][7]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Determining the solubility in various solvents is essential for understanding a compound's behavior in different environments, which is critical for formulation and biological testing.[2][8]

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and n-hexane.

-

Procedure:

-

To a test tube containing a pre-weighed amount (e.g., 1 mg) of the compound, the solvent is added in small increments (e.g., 0.1 mL).

-

The mixture is vortexed or shaken vigorously after each addition.

-

The process is continued until the solid completely dissolves or a maximum volume of solvent (e.g., 10 mL) is reached.

-

-

Classification: The solubility is classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.[8]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a novel pyridine derivative, methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate. This document is not a rigid protocol but rather a dynamic framework illustrating the synergistic application of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, we will construct a self-validating system of evidence to confirm the molecular structure. This guide emphasizes the "why" behind experimental choices, offering field-proven insights into data interpretation and logical deduction, thereby empowering researchers to approach structural elucidation challenges with confidence and scientific rigor.

Introduction: The Analytical Challenge

The compound , this compound, presents a unique combination of functional groups: a substituted pyridine ring, a difluoromethyl group, a methoxy group, and a methyl ester. Each of these moieties possesses distinct spectroscopic signatures. The core challenge of structure elucidation lies in the systematic and logical integration of data from multiple analytical techniques to assemble a cohesive and irrefutable structural model. This guide will simulate the process of analyzing an unknown sample, predicted to be this target molecule, and demonstrate how each piece of spectroscopic evidence contributes to the final structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopic data, the foundational step is to determine the molecular formula and the degree of unsaturation. This information provides crucial constraints on the possible structures.

Elemental Analysis

Elemental analysis is a fundamental technique that provides the percentage composition of elements within a compound. For a pure sample of this compound, the expected elemental composition would be calculated from its molecular formula, C₉H₉F₂NO₃.

Table 1: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 49.78% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.18% |

| Fluorine (F) | 18.998 | 2 | 37.996 | 17.50% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.45% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 22.10% |

| Total | 217.171 | 100.00% |

Experimental data from elemental analysis that closely matches these theoretical percentages would provide strong evidence for the proposed molecular formula.[1][2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. For our target molecule, the expected monoisotopic mass is 217.0500 g/mol . An experimental HRMS result matching this value would further corroborate the molecular formula C₉H₉F₂NO₃.

Degree of Unsaturation

With a confirmed molecular formula, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (9/2) - (2/2) + (1/2) = 6

A degree of unsaturation of 6 suggests a highly unsaturated system. This is consistent with an aromatic pyridine ring (DoU = 4) and a carbonyl group from the ester (DoU = 1), leaving one degree of unsaturation to be accounted for, which is consistent with the presence of another double bond within the pyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] We will predict the ¹H and ¹³C NMR spectra for our target molecule, including 2D correlation experiments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | s | 1H | H-5 | Aromatic proton on the pyridine ring, deshielded by the adjacent electron-withdrawing ester group. |

| ~7.2-7.4 | s | 1H | H-3 | Aromatic proton on the pyridine ring. |

| ~6.8-7.0 | t, JHF ≈ 54 Hz | 1H | -CHF₂ | The proton of the difluoromethyl group is split into a triplet by the two fluorine atoms. |

| ~4.0 | s | 3H | -OCH₃ (methoxy) | Singlet for the three equivalent protons of the methoxy group, deshielded by the oxygen atom.[5] |

| ~3.9 | s | 3H | -OCH₃ (ester) | Singlet for the three equivalent protons of the methyl ester, deshielded by the adjacent oxygen and carbonyl group.[6][7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Carbonyl carbon of the ester group. |

| ~162 | C-6 | Pyridine ring carbon attached to the methoxy group, deshielded by the oxygen and nitrogen. |

| ~150 | C-2 | Pyridine ring carbon attached to the difluoromethyl group, deshielded by the nitrogen and fluorine atoms. |

| ~140 | C-4 | Pyridine ring carbon attached to the ester group. |

| ~118 | -CHF₂ | Carbon of the difluoromethyl group, split into a triplet by the two fluorine atoms.[8] |

| ~115 | C-5 | Pyridine ring carbon. |

| ~110 | C-3 | Pyridine ring carbon. |

| ~56 | -OCH₃ (methoxy) | Methoxy carbon, typically in the 50-60 ppm range.[9][10][11] |

| ~53 | -OCH₃ (ester) | Methyl ester carbon. |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously connecting the atoms.

-

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this case, it would primarily confirm the absence of H-H coupling between the aromatic protons and the other proton-containing groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in Tables 2 and 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is a powerful tool for assembling the molecular fragments. For example, we would expect to see correlations from the methoxy protons to the C-6 carbon of the pyridine ring, and from the methyl ester protons to the carbonyl carbon.

Caption: NMR workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[12][13][14]

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H (methoxy, methyl ester) |

| ~1735-1715 | Strong, Sharp | C=O stretch | Ester carbonyl[15][16][17][18] |

| ~1600, ~1475 | Medium-Strong | C=C and C=N stretch | Pyridine ring |

| ~1300-1000 | Strong | C-O stretch | Ether and Ester C-O bonds[19][20][21][22][23] |

| ~1100-1000 | Strong | C-F stretch | Difluoromethyl group[24] |

The presence of a strong absorption around 1725 cm⁻¹ would be a clear indicator of the ester carbonyl group. The combination of C-O stretching bands and the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would support the presence of ether and ester functionalities over an alcohol or carboxylic acid.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer clues about the connectivity of atoms.

Molecular Ion Peak

As mentioned in the HRMS section, a low-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z of 217. The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

Fragmentation Pattern

The fragmentation of the molecular ion provides a fingerprint that can be used to piece together the structure. Key predicted fragments are outlined below.

Caption: Predicted major fragmentation pathways.

-

Loss of a methoxy radical (•OCH₃): A common fragmentation for esters and ethers, leading to a peak at m/z 186.[25][26][27][28][29][30][31][32]

-

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the ester group from the pyridine ring would result in a fragment at m/z 158.

-

Alpha-cleavage: The bond adjacent to the heteroatoms is susceptible to cleavage.

By analyzing the masses of the fragment ions, the proposed structure can be validated.

Synthesis and Conclusion: A Cohesive Structural Proof

The true power of structure elucidation lies in the convergence of all analytical data. The molecular formula determined by elemental analysis and HRMS is the foundation. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provide the detailed carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, and the fragmentation pattern in mass spectrometry is consistent with the proposed arrangement of these groups.

Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating and robust structural proof. The structure of this compound is thus unequivocally established through the logical and synergistic application of these modern analytical methods. This guide serves as a template for approaching similar challenges, emphasizing a methodical and evidence-based workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments should be utilized.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat compound is prepared on a NaCl or KBr plate.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.

Elemental Analysis

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: A precisely weighed sample (~2 mg) is combusted at high temperature.

-

Data Analysis: The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element.

References

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Berkeley Learning Hub. Unveiling the Secrets: Carbonyl IR Spectra Decoded. [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Fiveable. Structural Elucidation Definition. [Link]

-

Fraunhofer IWKS. Chemical analysis and structural elucidation. [Link]

-

Infrared Spectroscopy. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

NMR Chemical Shifts. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. MASS SPECTRUM OF ETHERS. [Link]

-

Pharma Knowledge Forum. Pharmaceuticals Structural Elucidation: How to Make Strategy. [Link]

-

Proprep. Describe the characteristic IR absorption bands for an ether. [Link]

-

PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

Structure Elucidation. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

-

UArizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

YouTube. Mass Spectrometry of Aliphatic Ethers. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. karary.edu.sd [karary.edu.sd]

- 3. Chemical analysis and structural elucidation - Fraunhofer IWKS [iwks.fraunhofer.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. proprep.com [proprep.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 26. tutorchase.com [tutorchase.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 29. youtube.com [youtube.com]

- 30. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 31. m.youtube.com [m.youtube.com]

- 32. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate, a key building block in contemporary drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the experimental protocols for acquiring this data and provides expert interpretation of the spectral features.

Introduction

This compound (CAS No. 1256807-01-8) possesses a unique combination of functional groups: a difluoromethyl moiety, a methoxy group, and a methyl ester on a pyridine scaffold.[1] These features make it an attractive component for the synthesis of novel therapeutic agents. The difluoromethyl group, in particular, is an increasingly popular bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and altered lipophilicity. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological and chemical studies.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds and established principles of spectroscopy, the following data are predicted for this compound.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H-NMR | ~7.5 - 7.8 | s | - | H-5 (pyridine) |

| ~7.2 - 7.5 | s | - | H-3 (pyridine) | |

| ~6.8 - 7.2 | t | ~55 | -CH F₂ | |

| ~4.0 | s | - | -OCH ₃ | |

| ~3.9 | s | - | -COOCH ₃ | |

| ¹³C-NMR | ~165 | s | - | C =O (ester) |

| ~163 | s | - | C -6 (pyridine) | |

| ~158 (t) | t | ~25 | C -2 (pyridine) | |

| ~148 | s | - | C -4 (pyridine) | |

| ~115 (t) | t | ~240 | -C HF₂ | |

| ~110 | s | - | C -5 (pyridine) | |

| ~105 | s | - | C -3 (pyridine) | |

| ~56 | s | - | -OC H₃ | |

| ~53 | s | - | -COOC H₃ | |

| ¹⁹F-NMR | ~ -90 to -120 | d | ~55 | -CHF ₂ |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are absolute values.

Table 2: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretching (ester and ether) |

| ~1100 | Strong | C-F stretching (difluoromethyl) |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z | Assignment |

| LC-MS | ESI+ | 218.05 | [M+H]⁺ |

| ESI+ | 240.03 | [M+Na]⁺ | |

| HRMS | ESI+ | 218.0514 | [M+H]⁺ (Calculated for C₉H₁₀F₂NO₃) |

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is crucial for unambiguous structure elucidation.[2][3]

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H-NMR:

-

Pulse program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C-NMR:

-

Pulse program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F-NMR:

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7]

Sample Preparation (KBr Pellet Method): [8][9]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Mode: Transmission.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

Diagram: FT-IR (KBr Pellet) Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to determine the molecular weight of a compound and to assess its purity.[10][11][12][13][14]

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Instrumentation and Parameters:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid, is commonly used for positive ion mode.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Injection Volume: 1-5 µL.

-

-

MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument.

-

Interpretation of Spectroscopic Data

NMR Spectra

-

¹H-NMR: The most downfield signals are expected to be the two singlets corresponding to the aromatic protons on the pyridine ring. The difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms. The methoxy and methyl ester protons will each appear as sharp singlets.

-

¹³C-NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the difluoromethyl group appearing as a triplet due to one-bond C-F coupling. The difluoromethyl carbon itself will also be a triplet with a large one-bond C-F coupling constant. The methoxy and methyl ester carbons will be in the aliphatic region.

-

¹⁹F-NMR: A single signal, a doublet, is expected due to coupling with the single proton of the difluoromethyl group.

IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the methyl ester. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1600-1470 cm⁻¹ region. The C-O stretches of the ester and ether functionalities will give rise to strong bands in the fingerprint region, and the C-F stretching of the difluoromethyl group will also be prominent.

Mass Spectrum

In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. The presence of a sodium adduct [M+Na]⁺ is also common. High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of this compound. By following these guidelines, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their scientific endeavors. The combination of NMR, IR, and MS provides a powerful and complementary set of analytical tools for the unambiguous identification of this and other novel chemical entities.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). AWS. Retrieved from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree. Retrieved from [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). Omics. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 6). ResearchGate. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

This compound, min 97%, 250 mg. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

19F NMR Study of Ligand Dynamics in Carboxylate-Bridged Diiron(II) Complexes Supported by a Macrocyclic Ligand. (2015, September 29). NIH. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. omicsonline.org [omicsonline.org]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. edinst.com [edinst.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. tecan.com [tecan.com]

- 11. One moment, please... [clinicalpub.com]

- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

Introduction: The Strategic Value of the N-CF2H Moiety in Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis of N-Difluoromethylated Pyridines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The difluoromethyl group (–CF2H) has emerged as a particularly valuable motif due to its unique electronic properties and steric profile. It acts as a lipophilic bioisostere for common hydrogen bond donors like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups.[1][2][3] This substitution can enhance a molecule's metabolic stability, membrane permeability, and binding affinity by modulating physicochemical properties such as pKa and dipole moment.[1]

When this powerful functional group is combined with the pyridine ring—a "privileged scaffold" present in over 100 FDA-approved drugs—the resulting N-difluoromethylated pyridines become highly sought-after targets for pharmaceutical development.[4][5] However, the synthesis of these compounds is not without its challenges. The primary hurdles include the controlled and selective introduction of the –CF2H group onto the pyridine nitrogen and the inherent instability of the key N-difluoromethylpyridinium salt intermediates, which are prone to decomposition.[6][7]

This guide provides an in-depth exploration of the core synthetic strategies developed to overcome these challenges, offering field-proven insights into the causal mechanisms, experimental protocols, and comparative advantages of each approach.

Part 1: Core Synthetic Strategies for N-Difluoromethylation

The synthesis of N-difluoromethylated pyridines can be broadly categorized into several key strategies, each leveraging different reactive intermediates and reaction pathways. The choice of method is dictated by the desired final product (e.g., a simple N-difluoromethylated pyridine, a pyridone, or a C-H functionalized derivative), substrate compatibility, and scalability.

Strategy 1: Direct N-Difluoromethylation via Difluorocarbene Precursors

The most direct route involves the reaction of a pyridine or its N-H containing derivatives (like pyridones) with a reagent that generates difluorocarbene (:CF2) in situ. This highly reactive intermediate readily attacks the nucleophilic pyridine nitrogen.

Causality and Mechanism: The underlying principle is the generation of the transient, electrophilic difluorocarbene, which is then trapped by the nitrogen atom of the pyridine. For pyridine itself, this attack forms an N-difluoromethylpyridinium ylide, which is subsequently protonated to yield the pyridinium salt. With reagents like ethyl bromodifluoroacetate (BrCF2COOEt), the reaction often proceeds through a two-step sequence: initial N-alkylation to form an N-(ethoxycarbonyl)difluoromethylpyridinium salt, followed by in situ hydrolysis and decarboxylation to furnish the final N-CF2H product.[2][8][9] This dual-purpose reagent is advantageous as it is a cheap, safe, and commercially available liquid, simplifying handling compared to gaseous reagents like chlorodifluoromethane (Freon-22).[2][10]

Diagram 1: Mechanism of N-Difluoromethylation via Difluorocarbene

Caption: Generation of difluorocarbene and subsequent reaction with pyridine.

Experimental Protocol: General N-Difluoromethylation using BrCF2COOEt This protocol is a representative, transition-metal-free method adapted from literature procedures.[2][8][9]

-

Preparation: To a solution of the desired pyridine substrate (1.0 mmol) in a suitable solvent (e.g., DMF, 3 mL) in a sealed vial, add a base such as potassium carbonate (K2CO3, 2.5 mmol).

-

Reagent Addition: Add ethyl bromodifluoroacetate (BrCF2COOEt, 1.2 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by silica gel column chromatography to yield the N-difluoromethylated product.

Strategy 2: Synthesis of N-Difluoromethyl-2-pyridones via Pyridinium Salt Intermediates

A powerful extension of direct N-difluoromethylation is the subsequent transformation of the resulting pyridinium salts. These salts are key activated intermediates that enable further functionalization of the pyridine ring, which would be difficult to achieve otherwise.[6][11]

Causality and Mechanism: The initial N-difluoromethylation step renders the pyridine ring electron-deficient, activating the C2 and C4 positions toward nucleophilic attack or oxidation. A notable application of this principle is the synthesis of N-difluoromethyl-2-pyridones. In this process, a readily available pyridine is first converted to its N-difluoromethylpyridinium salt, which is then oxidized in the same pot to yield the corresponding 2-pyridone.[6][11][12] This one-pot procedure is highly efficient and tolerates a wide array of functional groups.

Diagram 2: Workflow for N-Difluoromethyl-2-pyridone Synthesis

Caption: Simplified photoredox cycle for C-H difluoroalkylation.

Strategy 4: Emerging Electrochemical Methods

Electrosynthesis represents a green and powerful tool for promoting challenging transformations. By using electricity as a "traceless reagent," it avoids the need for stoichiometric chemical oxidants or reductants.

Causality and Mechanism: Recent work has demonstrated the N-ortho-selective difluoromethylation of heterocyclic N-oxides (including quinolines and isoquinolines) under constant current conditions. [13]In this method, sodium difluoromethanesulfinate (HCF2SO2Na) serves as the source of the difluoromethyl moiety. The reaction is believed to proceed through a free-radical addition pathway initiated by electrochemical oxidation at the anode. [13]This approach is highly efficient, scalable, and environmentally friendly, representing a promising frontier in the synthesis of functionalized N-heterocycles.

Part 2: Comparative Analysis and Field Insights

| Method | Reagent Type | Key Principle | Advantages | Limitations & Considerations |

| Direct (Carbene) | BrCF2COOEt, CHClF2 | In situ difluorocarbene generation and N-attack. [2][10] | Transition-metal-free; uses cheap, available reagents; straightforward procedure. [2][8] | Can require high temperatures; steric and electronic effects of substituents can significantly impact yield. [2] |

| Pyridone Synthesis | BrCF2COOH, (NH4)2S2O8 | Activation via N-difluoromethylpyridinium salt intermediate followed by oxidation. [6] | Efficient one-pot synthesis of valuable pyridone scaffolds; good functional group tolerance. [6][11] | Primarily yields 2-pyridones; substrate must be stable to oxidative conditions. |

| Radical (Photoredox) | BrCF2COOEt, Sulfones + Photocatalyst | Visible-light-induced generation of •CF2H radical for C-H functionalization. [14][15] | Extremely mild conditions (room temp); high regioselectivity on activated substrates (e.g., N-oxides); excellent for late-stage functionalization. | Requires specialized photoreactor setup; quantum yields can be low; may require excess of the aromatic substrate. [16] |

| Radical (Chemical) | Zn(SO2CF2H)2 (DFMS) | Chemical initiation (tBuOOH) to generate •CF2H radical. [17] | Uses an air-stable, easy-to-handle solid reagent; operationally simple and scalable; proceeds under open-flask conditions. [17][18] | May require a second addition of reagents to drive reactions to completion. [17] |

| Electrochemical | HCF2SO2Na | Anodic oxidation to generate •CF2H radical for addition to N-oxides. [13] | Green and sustainable (reagentless oxidation); high efficiency and scalability; excellent regioselectivity. [13] | Requires specialized electrochemical equipment; scope currently focused on N-oxides of quinoline/isoquinoline. |

Conclusion and Future Outlook

The synthesis of N-difluoromethylated pyridines has evolved significantly, moving from harsh, classical methods to sophisticated, mild, and highly selective modern techniques. Direct difluoromethylation using carbene precursors like ethyl bromodifluoroacetate remains a workhorse for accessing N-CF2H pyridinium salts and their derivatives. [2]The strategic use of these salts as activated intermediates has unlocked efficient pathways to valuable scaffolds such as N-difluoromethyl-2-pyridones. [6] The ascendance of photoredox and electrochemical methods marks a paradigm shift, enabling the direct, late-stage functionalization of C-H bonds under exceptionally mild conditions. [15][13]Reagents like Zn(SO2CF2H)2 have further improved the practicality and safety of radical difluoromethylation, making it more accessible for broad application. [17] For researchers, scientists, and drug development professionals, the expanding toolbox for synthesizing N-difluoromethylated pyridines offers unprecedented opportunities. The ability to precisely install the –CF2H group allows for the fine-tuning of a drug candidate's properties, accelerating the discovery of new therapeutics with improved efficacy and safety profiles. Future research will likely focus on developing catalytic, enantioselective methods for creating chiral centers bearing a difluoromethyl group and further expanding the scope of these powerful reactions to even more complex molecular architectures.

References

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]

-

Kumawat, S., Bhatt, T., & Natte, K. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. PubMed. [Link]

-

Kumawat, S., Bhatt, T., & Natte, K. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

-

Studer, A., & Xu, P. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

-

Gong, H., Wang, J., Peng, Y., Chen, H., Deng, H., Hao, J., & Wan, W. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. [Link]

-

Sinopeg. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Sinopeg. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., Am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. ACS Publications. [Link]

-

Abad-Ramos, A., Perea-Buceta, J. E., García-García, P., Martín-Fontecha, M., & Marqués-López, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31221–31228. [Link]

-

Singsardar, M., Laru, S., Ghorai, P. (2019). Organophotoredox-Catalyzed C(sp2)–H Difluoromethylenephosphonation of Imidazoheterocycles. Organic Letters, 21(15), 5772-5777. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Abad-Ramos, A., Perea-Buceta, J. E., García-García, P., Martín-Fontecha, M., & Marqués-López, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(52), 31221-31228. [Link]

-

Abad-Ramos, A., Perea-Buceta, J. E., García-García, P., Martín-Fontecha, M., & Marqués-López, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. SciSpace. [Link]

-

Ni, C., Zhu, L., & Hu, J. (2012). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 14(10), 2690–2693. [Link]

-

Abad-Ramos, A., Perea-Buceta, J. E., García-García, P., Martín-Fontecha, M., & Marqués-López, E. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

-

chemeurope.com. (2024). New method for introducing fluorinated components into molecules. chemeurope.com. [Link]

-

Gong, H., Wang, J., Peng, Y., Chen, H., Deng, H., Hao, J., & Wan, W. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Taylor & Francis Online. [Link]

-

Deng, H., & Chen, J. (2021). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 8(23), 6673-6688. [Link]

-

Lopes, J., Pinheiro, S., Almeida, I., Afonso, C. M., & Bassetto, M. (2021). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(21), 6673. [Link]

-

Li, S., Wang, G., & Ye, Z. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters, 23(6), 2261–2266. [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, H. (2022). Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides. Organic Letters, 24(7), 1541–1546. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 5. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Strategic Incorporation of the Difluoromethyl Group into Pyridine Scaffolds: A Technical Guide for Drug Discovery

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical pharmacophore in modern medicinal chemistry, valued for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities. Its incorporation into heterocyclic systems, particularly pyridine, offers a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates, often leading to enhanced metabolic stability, membrane permeability, and target affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for the preparation of difluoromethylated pyridine derivatives. We will delve into the mechanistic underpinnings of radical, nucleophilic, and regioselective C-H functionalization strategies, providing field-proven insights and detailed, step-by-step protocols for key transformations. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, referenced literature to ensure scientific integrity and reproducibility.

The Difluoromethyl Group: A Privileged Motif in Pyridine-Based Drug Design

The pyridine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs and agrochemicals. The strategic functionalization of this heterocycle is therefore a cornerstone of drug discovery. The introduction of a difluoromethyl group can profoundly influence a molecule's properties in several ways:

-

Bioisosterism: The CF₂H group serves as a metabolically robust bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This allows for the replacement of these often metabolically labile groups, potentially improving the pharmacokinetic profile of a drug candidate.[1][2]

-

Lipophilic Hydrogen Bond Donor: Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CF₂H group possesses an acidic proton capable of engaging in hydrogen bonding interactions with biological targets.[2] This unique combination of lipophilicity and hydrogen bonding capacity can enhance target affinity and specificity.

-

Modulation of Physicochemical Properties: The incorporation of a CF₂H group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance bioavailability.

These advantageous properties have spurred the development of a diverse array of synthetic methods to introduce the difluoromethyl group into pyridine rings, ranging from classical approaches to cutting-edge, late-stage functionalization techniques.

Key Synthetic Strategies for the Difluoromethylation of Pyridines

The discovery of novel difluoromethylated pyridine derivatives is intrinsically linked to the development of efficient and selective synthetic methodologies. This section will explore the core strategies, focusing on the underlying principles and providing detailed experimental protocols for their implementation.

Radical C-H Difluoromethylation: The Minisci-Type Approach

The Minisci reaction, a powerful tool for the functionalization of electron-deficient heterocycles, has been successfully adapted for difluoromethylation. This approach relies on the generation of a difluoromethyl radical (•CF₂H), which then adds to the protonated pyridine ring.

Mechanism: The reaction is typically initiated by an oxidant that promotes the formation of the •CF₂H radical from a suitable precursor. The electron-deficient pyridine is protonated in the acidic reaction medium, making it susceptible to nucleophilic attack by the radical. The resulting radical cation undergoes oxidation and deprotonation to afford the final difluoromethylated pyridine.

Figure 1: General workflow for Minisci-type radical difluoromethylation of pyridine.

Key Reagent: Zinc Difluoromethanesulfinate (DFMS)

A widely used and commercially available reagent for this transformation is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran reagent. It serves as a convenient and efficient source of the difluoromethyl radical under oxidative conditions.

Experimental Protocol: Radical Difluoromethylation using DFMS

This protocol is adapted from established literature procedures.[2]

Materials:

-

Pyridine substrate (1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS, 2.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt.% in H₂O, 3.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a vial, add the pyridine substrate (1.0 equiv) and zinc difluoromethanesulfinate (2.0 equiv).

-

Add a solvent mixture of CH₂Cl₂/H₂O (e.g., 3:1 v/v).

-

Stir the resulting suspension at room temperature.

-

Add tert-butyl hydroperoxide (3.0 equiv) dropwise to the mixture.

-

Seal the vial and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoromethylated pyridine.

Data Presentation:

| Substrate | Product | Yield (%) | Reference |

| Caffeine | 8-(Difluoromethyl)caffeine | 85 | [2] |

| Nicotinamide | 2-(Difluoromethyl)nicotinamide | 70 | [2] |

| 4-Phenylpyridine | 4-Phenyl-2-(difluoromethyl)pyridine | 65 | [2] |

Regioselective C-H Difluoromethylation via Oxazino Pyridine Intermediates

A groundbreaking recent development in pyridine functionalization is the use of dearomatized oxazino pyridine intermediates to achieve site-selective C-H difluoromethylation at the meta or para positions, a historically challenging task.[3][4][5][6] This strategy relies on a dearomatization-rearomatization sequence, where the reactivity of the pyridine ring is temporarily altered.

Causality Behind Experimental Choices:

The choice between meta and para difluoromethylation is elegantly controlled by the reaction conditions. The oxazino pyridine intermediate, being electron-rich, is susceptible to electrophilic attack at the meta position under neutral or basic conditions. Conversely, protonation of the oxazino pyridine in an acidic medium generates a pyridinium salt, which directs the radical attack to the sterically accessible and electronically favorable para position.

Figure 2: Switchable regioselectivity in the difluoromethylation of pyridines via an oxazino intermediate.

Experimental Protocol: meta-Selective C-H Difluoromethylation

This protocol is based on the work of Studer and coworkers.[5]

Materials:

-

Oxazino pyridine intermediate (1.0 equiv, prepared from the corresponding pyridine)

-

2,2-Difluoro-2-(p-tolylsulfonyl)acetic anhydride (2.0 equiv)

-

2,2,6,6-Tetramethylpiperidine (TMP, 2.5 equiv)

-

Acetic acid (HOAc, 0.5 equiv)

-

Acetonitrile (CH₃CN)

Procedure:

-

To an oven-dried Schlenk tube, add the oxazino pyridine (1.0 equiv).

-

Cap the tube and evacuate/refill with argon three times.

-

Under an argon flow, add CH₃CN, 2,2,6,6-tetramethylpiperidine (2.5 equiv), and acetic acid (0.5 equiv).

-

Cool the mixture to 0 °C and add 2,2-difluoro-2-(p-tolylsulfonyl)acetic anhydride (2.0 equiv).

-

Stir the reaction at 0 °C for the specified time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the meta-difluoromethylated pyridine.

Experimental Protocol: para-Selective C-H Difluoromethylation

This protocol is also adapted from the work of Studer and coworkers.[5]

Materials:

-

Oxazino pyridine intermediate (1.0 equiv)

-

(±)-Camphorsulfonic acid (CSA, 1.5 equiv)

-

Difluoroacetic anhydride (20 equiv)

-

Urea-hydrogen peroxide adduct (UHP, 4.8 equiv)

-

Dry acetone

Procedure:

-

In a Schlenk tube under argon, slowly add difluoroacetic anhydride (20 equiv) to a suspension of urea-hydrogen peroxide (4.8 equiv) in dry acetone at -40 °C. Stir for 1 hour at this temperature to generate the difluoromethyl radical precursor in situ.

-

In a separate oven-dried Schlenk tube, charge the oxazino pyridine (1.0 equiv) and (±)-camphorsulfonic acid (1.5 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add dry acetone to dissolve the solids.

-

Cool the solution to 0 °C and add the freshly prepared solution of the difluoromethyl radical precursor.

-

Stir the reaction at 0 °C for 4 hours.

-

Add 6 N HCl and stir for an additional 30 minutes at room temperature to facilitate rearomatization.

-

Neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by flash column chromatography to obtain the para-difluoromethylated pyridine.

Data Presentation:

| Drug Derivative | Position of Difluoromethylation | Yield (%) | Reference |

| Loratadine | meta | 65 | [3] |

| Vismodegib | para | 58 | [5] |

| Nikethamide | para | 72 | [5] |

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation involves the reaction of a nucleophilic "CF₂H⁻" equivalent with an electrophilic pyridine derivative or a precursor. Reagents like difluoromethyl 2-pyridyl sulfone have proven to be effective for this purpose.

Mechanism: The difluoromethyl 2-pyridyl sulfone is deprotonated by a strong base to generate a carbanion, which then acts as the nucleophile. The subsequent steps depend on the specific reaction, but often involve addition to a carbonyl or imine, followed by further transformations.

Figure 3: General workflow for nucleophilic difluoromethylation using difluoromethyl 2-pyridyl sulfone.

Experimental Protocol: Stereoselective Nucleophilic Difluoroalkylation

This protocol is for the stereoselective addition of a difluoromethyl group to a ketone using a chiral sulfoximine reagent.[7]

Materials:

-

Ketone (1.2 equiv)

-

(R)-2-Pyridyl difluoromethyl sulfoximine (1.0 equiv)

-

Potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Under a nitrogen atmosphere, dissolve the ketone (1.2 equiv) and the (R)-2-pyridyl difluoromethyl sulfoximine (1.0 equiv) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -94 °C (e.g., using a liquid N₂/ethanol bath).

-

Slowly add the KHMDS solution (1.5 equiv) to the reaction mixture.

-

Stir the reaction at -94 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution, followed by 3 M HCl.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Basify the solution with 20% aqueous NaOH.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Late-Stage Functionalization

A significant advantage of modern difluoromethylation methods is their applicability to the late-stage functionalization of complex molecules. This allows for the rapid generation of analogues of existing drugs or lead compounds, accelerating structure-activity relationship (SAR) studies. For instance, the regioselective C-H difluoromethylation of the antihistamine loratadine at the meta-position of its pyridine ring has been successfully demonstrated.[3]

Conclusion and Future Outlook

The discovery and development of robust and selective methods for the synthesis of difluoromethylated pyridine derivatives have provided medicinal chemists with a powerful toolkit to enhance the properties of drug candidates. The ability to perform regioselective C-H functionalization, particularly at the challenging meta and para positions, opens up new avenues for molecular design. Future advancements in this field will likely focus on expanding the substrate scope of these reactions, developing more sustainable and cost-effective difluoromethylating reagents, and exploring new catalytic systems, including photoredox and electrochemical approaches. The continued innovation in this area promises to further solidify the importance of the difluoromethyl group in the design of next-generation therapeutics.

References

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]

-

Prakash, G. K. S., Ni, C., Wang, F., Hu, J., & Olah, G. A. (2011). From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation. Angewandte Chemie International Edition, 50(11), 2559–2563. [Link]

-

Wang, Z., Chen, Z., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(21), 11696–11705. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Site-selective C−H difluoromethylation of pyridines a Bioactive... ResearchGate. [Link]

-

Prakash, G. K. S., Ni, C., Wang, F., Hu, J., & Olah, G. A. (2011). From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation. PubMed. [Link]

-

Wang, Z., Chen, Z., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ACS Publications. [Link]

-

Wang, Z., Chen, Z., & Studer, A. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ResearchGate. [Link]

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. [Link]

-

Wang, Z., Chen, Z., & Studer, A. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

-

Guo, S.-M., Studer, A., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. National Institutes of Health. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]

-

Hu, J., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Synthetic applications and difunctionalizations a Late-stage... ResearchGate. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodríguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(50), 29829–29834. [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PubMed. [Link]

-

Kong, T., & Hu, J. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. Royal Society of Chemistry. [Link]

-

Sereda, G., & VanDerveer, D. (2007). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 12(8), 1834–1846. [Link]

-

Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. chemeurope.com. [Link]

-

Kumar, A., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

-

Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

theoretical calculations for difluoromethyl pyridine compounds

An In-depth Technical Guide to Theoretical Calculations for Difluoromethyl Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the difluoromethyl (–CF₂H) group into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This moiety imparts a unique combination of physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and the capacity for weak hydrogen bonding, which can significantly improve a drug candidate's pharmacological profile.[1][2] However, the electronic effects of the strongly electronegative fluorine atoms can be complex and difficult to predict intuitively. This guide provides a comprehensive, in-depth exploration of the theoretical calculation workflows used to model, predict, and understand the behavior of difluoromethyl pyridine compounds. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to in-silico drug design.

The Strategic Imperative for Computational Modeling of Difluoromethyl Pyridines

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[3][4] Its nitrogen atom provides a key site for hydrogen bonding and can be crucial for target engagement. The introduction of a difluoromethyl group (–CF₂H) offers a powerful strategy to fine-tune molecular properties. Unlike the trifluoromethyl (–CF₃) group, the –CF₂H moiety retains an acidic proton, allowing it to act as a weak hydrogen bond donor, potentially serving as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups.[1][5][6] This modification can enhance binding affinity, improve membrane permeability, and block metabolic pathways, extending a compound's half-life.[1][7]

However, these benefits are not guaranteed. The electron-withdrawing nature of the –CF₂H group significantly impacts the electronic structure of the pyridine ring, altering its basicity (pKa), nucleophilicity, and interaction with biological targets.[1] Predicting these effects accurately is paramount for rational drug design. Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide the necessary tools to dissect these properties at the atomic level, enabling the design of more effective and safer drug candidates.[8][9][10][11]

Foundational Pillars of Quantum Chemical Calculations

To accurately model difluoromethyl pyridine compounds, a solid understanding of the underlying theoretical methods is essential. While numerous approaches exist, Density Functional Theory (DFT) has emerged as the workhorse for systems of this size due to its excellent balance of computational cost and accuracy.[10][11]

Key Concepts in DFT:

-

The Functional: The core of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is critical for accuracy.

-

Hybrid Functionals (e.g., B3LYP): These are often a good starting point and are widely used.[3][12][13][14]

-

Range-Separated Functionals (e.g., WB97XD, M06-2X): These functionals often provide superior accuracy for non-covalent interactions and for properties like pKa in pyridine derivatives, as they better handle long-range electron correlation.[3] Studies have shown that WB97XD, in particular, yields pKa values for pyridine derivatives that are in close agreement with experimental data.[3]

-

-

The Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

-

Pople-style (e.g., 6-31G(d), 6-311++G(d,p)): These are common choices. The "+" symbols indicate the addition of diffuse functions, which are crucial for describing anions and weak interactions, while "(d,p)" denotes polarization functions, which are essential for accurately describing bonding. For calculations involving properties like pKa, larger basis sets like 6-311++G(d,p) are recommended.[3]

-

Correlation-Consistent (e.g., cc-pVTZ): These are generally more accurate but also more computationally demanding.

-

For very large systems, such as a ligand bound to a protein, a full QM calculation is often intractable. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.[8][10] This approach treats the most critical region (e.g., the ligand and the active site residues) with a high-accuracy QM method, while the rest of the protein and solvent are modeled using a less computationally expensive molecular mechanics (MM) force field.[8]

A Validated Workflow for Theoretical Characterization

This section outlines a step-by-step, self-validating protocol for the theoretical analysis of a novel difluoromethyl pyridine compound. Following this workflow ensures that the generated data is robust, reproducible, and reliable for decision-making in a drug discovery pipeline.

Caption: A validated workflow for the theoretical calculation of difluoromethyl pyridine compounds.

Protocol 1: Geometry Optimization and Validation

-

Structure Preparation: Begin with a 2D sketch of the molecule and convert it to a 3D structure using a molecular editor like Avogadro.[15] Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).

-

Initial Optimization: Submit the 3D structure for geometry optimization using a reliable DFT method. A good starting point is the B3LYP functional with the 6-31G(d) basis set.[16] This provides a reasonable geometry at a moderate computational cost.

-

Frequency Calculation: (Trustworthiness Check) Once the optimization has converged, perform a frequency calculation at the same level of theory. This step is critical. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are found, it indicates a transition state or a saddle point, and the structure must be perturbed along the imaginary mode and re-optimized.

-